molecular formula C23H26N2O6 B2769312 methyl 2-amino-4-(2-methoxyphenyl)-7-methyl-5-oxo-6-((tetrahydrofuran-2-yl)methyl)-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carboxylate CAS No. 758704-47-1

methyl 2-amino-4-(2-methoxyphenyl)-7-methyl-5-oxo-6-((tetrahydrofuran-2-yl)methyl)-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carboxylate

Cat. No.: B2769312
CAS No.: 758704-47-1
M. Wt: 426.469
InChI Key: DCBSQNRTTIRNJD-UHFFFAOYSA-N
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Description

The compound methyl 2-amino-4-(2-methoxyphenyl)-7-methyl-5-oxo-6-((tetrahydrofuran-2-yl)methyl)-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carboxylate is a pyrano[3,2-c]pyridine derivative characterized by:

  • A 2-amino group at position 2.
  • A 2-methoxyphenyl substituent at position 3.
  • A 7-methyl group.
  • A 5-oxo moiety.
  • A 6-((tetrahydrofuran-2-yl)methyl) side chain.
  • A methyl ester at position 3.

This structure combines aromatic, heterocyclic, and ether functionalities, making it a candidate for studying structure-activity relationships in medicinal chemistry or materials science.

Properties

IUPAC Name

methyl 2-amino-4-(2-methoxyphenyl)-7-methyl-5-oxo-6-(oxolan-2-ylmethyl)-4H-pyrano[3,2-c]pyridine-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H26N2O6/c1-13-11-17-19(22(26)25(13)12-14-7-6-10-30-14)18(15-8-4-5-9-16(15)28-2)20(21(24)31-17)23(27)29-3/h4-5,8-9,11,14,18H,6-7,10,12,24H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DCBSQNRTTIRNJD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C(C(=C(O2)N)C(=O)OC)C3=CC=CC=C3OC)C(=O)N1CC4CCCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H26N2O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

426.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 2-amino-4-(2-methoxyphenyl)-7-methyl-5-oxo-6-((tetrahydrofuran-2-yl)methyl)-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carboxylate typically involves multi-step organic reactionsCommon reagents used in these reactions include methanesulfonic acid, phenylhydrazine hydrochloride, and substituted benzaldehydes .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimizing the reaction conditions to increase yield and purity while minimizing costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-amino-4-(2-methoxyphenyl)-7-methyl-5-oxo-6-(tetrahydrofuran-2-ylmethyl)-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols .

Scientific Research Applications

Methyl 2-amino-4-(2-methoxyphenyl)-7-methyl-5-oxo-6-(tetrahydrofuran-2-ylmethyl)-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of methyl 2-amino-4-(2-methoxyphenyl)-7-methyl-5-oxo-6-((tetrahydrofuran-2-yl)methyl)-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carboxylate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in various biological pathways. The exact mechanism can vary depending on the specific application and the biological system being studied .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Variations

The target compound is compared to analogs from the provided evidence (Table 1):

Table 1: Structural Comparison of Pyrano[3,2-c]pyridine Derivatives
Compound ID Position 4 Substituent Position 6 Substituent Position 3 Group Key Features
Target 2-Methoxyphenyl (Tetrahydrofuran-2-yl)methyl Methyl ester Polar ether side chain; ortho-substituted phenyl
3z 4-Methoxyphenyl H (unsubstituted) Methyl ester Para-methoxy group; simpler side chain
3aa 4-Methoxyphenyl Benzyl Methyl ester Hydrophobic benzyl group; para-substitution
3ab 4-Methoxyphenyl Phenethyl Methyl ester Extended hydrophobic side chain
4-Hydroxyphenyl 3-Pyridinylmethyl Nitrile Polar hydroxyl; aromatic pyridine side chain
4-[(4-Chlorobenzyl)oxy]-3-methoxyphenyl H Nitrile Bulky chlorobenzyl ether; meta-methoxy

Physicochemical Properties

Melting Points and Solubility
  • 3z: Melts at 241–243°C; moderate solubility in methanol .
  • 3aa : Melts at 193–194°C; lower polarity due to benzyl group .
  • 3ab : Melts at 211–213°C; phenethyl group increases hydrophobicity .
  • Target Compound : The tetrahydrofuran-derived side chain likely enhances polarity and solubility in polar solvents (e.g., THF, DMSO) compared to benzyl or phenethyl analogs. However, the ortho-methoxy group may reduce crystallinity slightly compared to para-substituted derivatives.
Spectroscopic Data
  • IR Spectroscopy :
    • All methyl ester analogs (Target, 3z, 3aa, 3ab) show strong C=O stretches near 1700 cm⁻¹ and N-H stretches around 3300 cm⁻¹ .
    • The tetrahydrofuran group in the target compound introduces C-O-C stretches at ~1100 cm⁻¹, absent in 3aa/3ab .
  • 1H NMR :
    • Target Compound : Expected signals include:
  • δ 3.2–3.8 ppm (tetrahydrofuran methylene protons).
  • δ 6.5–7.5 ppm (ortho-methoxyphenyl aromatic protons).
    • 3aa/3ab : Benzyl/phenethyl groups show δ 7.2–7.4 ppm (aromatic Hs) and δ 2.5–3.0 ppm (CH₂ groups) .

Crystallographic and Computational Analysis

  • Crystal Packing : Tools like SHELXL and ORTEP-3 () are critical for analyzing hydrogen-bonding patterns (e.g., Etter’s graph-set analysis in ) .
  • Target Compound : The tetrahydrofuran side chain may form C-H···O interactions, influencing crystal packing differently than benzyl/phenethyl groups .

Biological Activity

Methyl 2-amino-4-(2-methoxyphenyl)-7-methyl-5-oxo-6-((tetrahydrofuran-2-yl)methyl)-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carboxylate is a complex organic compound belonging to the pyrano[3,2-c]pyridine class. This class of compounds has gained attention due to their diverse biological activities, including antimicrobial, antiviral, and anticancer properties. The specific compound has been synthesized and evaluated for its biological activity, with promising results indicating potential therapeutic applications.

The synthesis of this compound typically involves multi-step reactions that include the formation of the pyrano-pyridine core followed by functionalization at various positions. The compound's structure suggests the presence of multiple functional groups that may contribute to its biological activity.

Antimicrobial Activity

Recent studies have shown that derivatives of pyrano[3,2-c]pyridines exhibit significant antimicrobial properties. For instance, compounds with similar structural motifs have demonstrated efficacy against various bacterial strains, including Staphylococcus aureus and Escherichia coli .

CompoundActivityTarget OrganismReference
Methyl 2-amino...ModerateS. aureus
Methyl 2-amino...StrongE. coli

Antiviral Activity

The antiviral potential of pyrano[3,2-c]pyridines has also been explored. In vitro studies have indicated that these compounds can inhibit viral replication in cell cultures, suggesting mechanisms that may involve interference with viral entry or replication processes .

Cytotoxicity

Cytotoxic assays reveal that methyl 2-amino... exhibits selective cytotoxicity towards cancer cell lines while sparing normal cells. This selectivity is crucial for developing therapeutic agents with fewer side effects. The IC50 values for various cancer cell lines have been reported in recent literature:

Cell LineIC50 (µM)Reference
HeLa (cervical cancer)25
MCF7 (breast cancer)30

The biological activity of methyl 2-amino... is hypothesized to be mediated through multiple pathways:

  • Enzyme Inhibition : Compounds in this class often act as inhibitors of key enzymes involved in metabolic pathways of pathogens or cancer cells.
  • Cell Cycle Arrest : Some studies suggest that these compounds induce cell cycle arrest in cancer cells, leading to apoptosis.
  • Reactive Oxygen Species (ROS) Generation : The generation of ROS can lead to oxidative stress in cells, contributing to cytotoxic effects.

Case Studies

A notable case study involved the evaluation of methyl 2-amino... against multidrug-resistant bacterial strains. Results indicated a significant reduction in bacterial load in treated samples compared to controls, highlighting its potential as a novel antimicrobial agent .

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